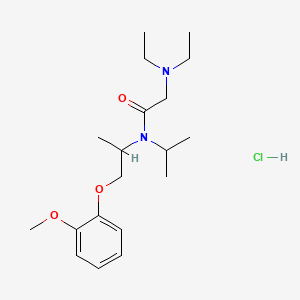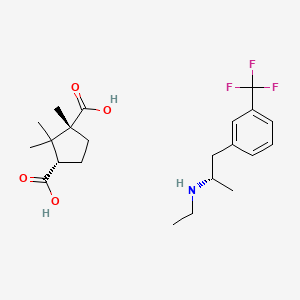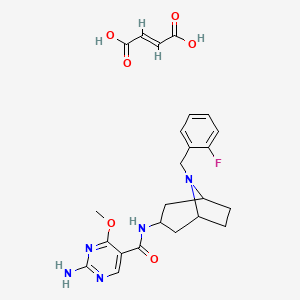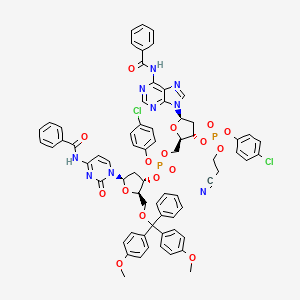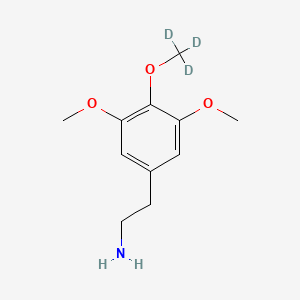
4,4'-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a decamethylene chain linking two piperazine rings, each substituted with chloromethyl and ethanol groups. The tetrahydrochloride form indicates the presence of four hydrochloride ions associated with the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of piperazine derivatives with decamethylene dibromide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the bromomethylene groups, forming the decamethylene-linked bis-piperazine structure. Subsequent chloromethylation and ethanol substitution yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The ethanol groups can be oxidized to aldehydes or carboxylic acids, while reduction can convert them to alkanes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Aplicaciones Científicas De Investigación
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The decamethylene chain provides flexibility, allowing the molecule to adopt conformations that enhance its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine
- 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- 4,4’-(1,2-Ethanediylbis(oxy))bis-2H-1-benzopyran-2-one
Uniqueness
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its long decamethylene linker, which imparts distinct physicochemical properties. This structural feature allows for versatile chemical modifications and enhances its potential for various applications.
Propiedades
Número CAS |
102233-19-2 |
|---|---|
Fórmula molecular |
C24H52Cl6N4O2 |
Peso molecular |
641.4 g/mol |
Nombre IUPAC |
1-chloro-3-[4-[10-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]decyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C24H48Cl2N4O2.4ClH/c25-19-23(31)21-29-15-11-27(12-16-29)9-7-5-3-1-2-4-6-8-10-28-13-17-30(18-14-28)22-24(32)20-26;;;;/h23-24,31-32H,1-22H2;4*1H |
Clave InChI |
SZOXGVMZDBMRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCCCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



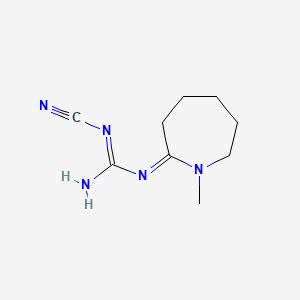


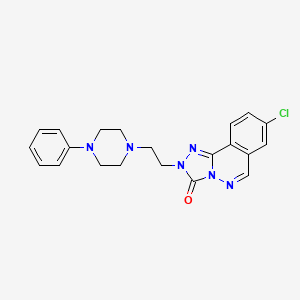
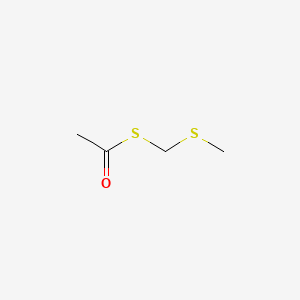
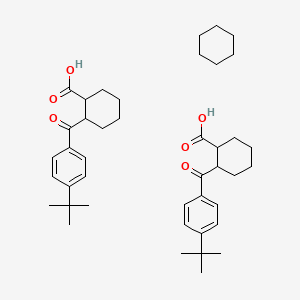
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
